molecular formula C11H19F3N2O2 B14777517 Tert-butyl 3-amino-4-(trifluoromethyl)piperidine-1-carboxylate CAS No. 1356342-80-7

Tert-butyl 3-amino-4-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B14777517
CAS No.: 1356342-80-7
M. Wt: 268.28 g/mol
InChI Key: BSKPTFCIFODADH-UHFFFAOYSA-N
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Description

tert-Butyl trans-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H19F3N2O2 and a molecular weight of 268.28 g/mol . This compound is characterized by the presence of a piperidine ring substituted with an amino group, a trifluoromethyl group, and a tert-butyl ester group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl trans-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate typically involves the reaction of a piperidine derivative with tert-butyl chloroformate and a trifluoromethylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity. The general synthetic route can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of tert-Butyl trans-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate may involve large-scale batch or continuous flow processes. The key steps include the preparation of starting materials, the controlled addition of reagents, and the optimization of reaction conditions to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl trans-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl trans-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of tert-Butyl trans-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The amino group can form hydrogen bonds with target molecules, facilitating binding and activity. The tert-butyl ester group provides steric hindrance, influencing the compound’s overall conformation and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl trans-3-amino-4-(trifluoromethyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the amino group allows for versatile chemical modifications. This combination makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

1356342-80-7

Molecular Formula

C11H19F3N2O2

Molecular Weight

268.28 g/mol

IUPAC Name

tert-butyl 3-amino-4-(trifluoromethyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-7(8(15)6-16)11(12,13)14/h7-8H,4-6,15H2,1-3H3

InChI Key

BSKPTFCIFODADH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)C(F)(F)F

Origin of Product

United States

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